Enantiomeric Purity: (S)-3-Pyrrolidinol Reaches >99.9% ee via Enzymatic Reduction
The NAD⁺-dependent alcohol dehydrogenase purified from Geotrichum capitatum JCM 3908 reduces N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol with an enantiomeric excess exceeding 99.9%, a level of stereochemical fidelity that cannot be achieved using standard chemical reduction methods on racemic 3-pyrrolidinol starting materials [1]. The enzyme exhibits complete stereospecificity, with no detectable activity toward the (R)-enantiomer under the assay conditions employed [1]. In contrast, commercial (S)-3-pyrrolidinol obtained via non-enzymatic routes typically carries enantiomeric ratio specifications of ≥98:2 (GC), equivalent to a minimum 96% enantiomeric excess .
| Evidence Dimension | Enantiomeric excess of (S)-3-pyrrolidinol derivative |
|---|---|
| Target Compound Data | >99.9% ee for (S)-N-benzyl-3-pyrrolidinol |
| Comparator Or Baseline | Commercial (S)-3-pyrrolidinol: ≥96% ee (enantiomeric ratio ≥98:2) |
| Quantified Difference | ≥3.9 percentage point improvement in enantiomeric purity |
| Conditions | Enzymatic reduction: 30 mM substrate, resting cells of G. capitatum JCM 3908, 28 h reaction time; Commercial product: GC analysis, Sigma-Aldrich specification |
Why This Matters
For procurement decisions in asymmetric synthesis applications requiring ultra-high enantiopurity, enzymatic routes or suppliers offering enzymatically-derived (S)-3-pyrrolidinol provide a distinct purity advantage over standard commercial sources.
- [1] Yamada-Onodera, K., et al. Purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capitatum. Journal of Bioscience and Bioengineering. NAD⁺-dependent alcohol dehydrogenase produces (S)-N-benzyl-3-pyrrolidinol with >99.9% ee; no activity toward (R)-enantiomer. View Source
